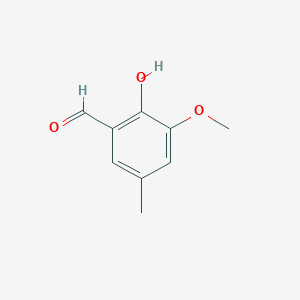

2-Hydroxy-3-methoxy-5-methylbenzaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Hydroxy-3-methoxy-5-methylbenzaldehyde is an organic compound with the molecular formula C9H10O3. It is a derivative of benzaldehyde, featuring a hydroxyl group, a methoxy group, and a methyl group attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

2-Hydroxy-3-methoxy-5-methylbenzaldehyde can be synthesized through several methods. One common synthetic route involves the Reimer-Tiemann reaction, where 4-methoxyphenol is treated with chloroform and a strong base, such as sodium hydroxide, to form the desired aldehyde . Another method involves the use of hexamethylenetetramine and trifluoroacetic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Reimer-Tiemann reactions or other optimized synthetic routes that ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the product and minimize impurities.

化学反应分析

Types of Reactions

2-Hydroxy-3-methoxy-5-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it to alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Yields alcohols.

Substitution: Results in various substituted benzaldehyde derivatives.

科学研究应用

2-Hydroxy-3-methoxy-5-methylbenzaldehyde has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.

作用机制

The mechanism of action of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde involves its interaction with various molecular targets. It can act as a redox-active compound, disrupting cellular antioxidation systems in microorganisms, leading to their inhibition . The presence of hydroxyl and methoxy groups enhances its reactivity and ability to form hydrogen bonds, influencing its biological activity.

相似化合物的比较

Similar Compounds

2-Hydroxy-5-methoxybenzaldehyde: An isomer with similar functional groups but different positions on the benzene ring.

Vanillin (4-Hydroxy-3-methoxybenzaldehyde): A well-known flavoring agent with a similar structure but different functional group positions.

2-Hydroxy-5-methylbenzaldehyde: Another derivative with a hydroxyl and methyl group but lacking the methoxy group.

Uniqueness

2-Hydroxy-3-methoxy-5-methylbenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of hydroxyl, methoxy, and methyl groups makes it a versatile compound in various chemical reactions and applications.

生物活性

2-Hydroxy-3-methoxy-5-methylbenzaldehyde (C₉H₁₀O₃), also known as a substituted aromatic aldehyde, has garnered attention due to its diverse biological activities. The compound features hydroxyl and methoxy groups that enhance its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its antimicrobial, antioxidant, and anti-inflammatory properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

- Hydroxyl Group (-OH) : Contributes to hydrogen bonding and increases solubility in polar solvents.

- Methoxy Group (-OCH₃) : Enhances lipophilicity and may influence biological activity.

- Aldehyde Group (-CHO) : Imparts reactivity towards nucleophiles and can participate in various chemical reactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In studies involving similar compounds, it has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and fungi including Candida albicans.

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.5 mg/mL |

| Candida albicans | 12 | 1.0 mg/mL |

These findings suggest potential applications in developing new antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, including the DPPH radical scavenging method. Results indicate that this compound effectively neutralizes free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

| Assay Type | IC₅₀ (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

The antioxidant activity is attributed to the presence of hydroxyl groups that can donate hydrogen atoms to free radicals .

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory conditions.

The biological activities of this compound can be explained through several mechanisms:

- Interaction with Biological Macromolecules : The compound can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.

- Scavenging Free Radicals : The hydroxyl group plays a crucial role in scavenging reactive oxygen species (ROS), thereby reducing oxidative damage.

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects .

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives of hydroxybenzaldehydes highlighted the superior antimicrobial activity of this compound compared to its analogs, suggesting that structural modifications can enhance biological efficacy .

- Antioxidant Properties : In a comparative study assessing the antioxidant properties of several phenolic compounds, this compound exhibited a notable IC₅₀ value in the DPPH assay, indicating its potential use as a natural antioxidant .

属性

IUPAC Name |

2-hydroxy-3-methoxy-5-methylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-3-7(5-10)9(11)8(4-6)12-2/h3-5,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGVJTXAOLGFKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the key structural feature that influences the electrochemical behavior of 2-hydroxy-3-methoxy-5-methylbenzaldehyde and its Schiff base derivatives?

A1: The presence of the hydroxyl group (-OH) in this compound plays a crucial role in its electrochemical behavior. [] During anodic oxidation, this hydroxyl group facilitates the formation of either a phenoxonium ion or a quinone methide intermediate, depending on the specific reaction conditions. [] These intermediates then react further, leading to the observed pyridination at either the ring or the side-chain methyl group. []

Q2: How does the introduction of a Schiff base influence the anodic oxidation of this compound?

A2: Introducing a Schiff base to this compound significantly alters its anodic oxidation pathway. [, , ] Instead of simple acetoxylation at the side-chain methyl group, as observed with the free aldehyde, [] the Schiff base derivatives primarily undergo cyclization reactions to form cyclohexenetriones upon oxidation. [] This difference arises from the imino group in the Schiff base, which participates in the reaction mechanism by promoting the formation of a quinone methide intermediate. []

Q3: Can you elaborate on the regioselectivity observed during the anodic pyridination of this compound Schiff bases?

A3: Research shows that the anodic pyridination of this compound Schiff bases exhibits remarkable regioselectivity. [] The pyridine moiety predominantly attaches to the aromatic ring, specifically at the position meta to the hydroxyl group and ortho to the imino group. [] This selectivity stems from the electronic and steric effects exerted by both the hydroxyl and imino groups within the molecule, guiding the incoming pyridine to the observed position. []

Q4: What analytical techniques were employed in these studies to characterize the reaction products and investigate the reaction mechanisms?

A4: Researchers utilized a combination of electrochemical techniques and spectroscopic methods to analyze the reactions. Cyclic voltammetry provided insights into the redox behavior of the compounds. [] Controlled potential and constant current electrolysis were employed to drive the reactions and isolate the products. [] The structures of the resulting compounds were then elucidated using spectroscopic techniques, likely including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。